3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole

Catalog No.
S12257618
CAS No.
M.F
C9H5Cl2IN2
M. Wt
338.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole

Product Name

3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole

IUPAC Name

5-(2,4-dichlorophenyl)-4-iodo-1H-pyrazole

Molecular Formula

C9H5Cl2IN2

Molecular Weight

338.96 g/mol

InChI

InChI=1S/C9H5Cl2IN2/c10-5-1-2-6(7(11)3-5)9-8(12)4-13-14-9/h1-4H,(H,13,14)

InChI Key

CUSDKCHBTYGLRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)I

3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole is a highly specialized, pre-functionalized heterocyclic building block designed for advanced organic synthesis. It integrates a 2,4-dichlorophenyl moiety—a privileged structural motif frequently utilized in pharmaceutical and agrochemical design—with a highly reactive 4-iodo substituent. This specific substitution pattern makes it an optimal precursor for constructing densely functionalized 3,4-disubstituted pyrazole libraries, bypassing the need for de novo ring synthesis or complex late-stage halogenation protocols [1].

Procurement Fit

Workflow Pd-catalyzed Suzuki, Sonogashira, Negishi cross-couplings
Selection 4-Iodo handle with electron-withdrawing 2,4-dichlorophenyl modulation
Use Context Building block for 3,4-diarylpyrazole libraries and kinase inhibitor discovery

Attempting to substitute this compound with the unhalogenated 3-(2,4-dichlorophenyl)-1H-pyrazole requires subsequent electrophilic halogenation, a process that frequently suffers from poor regioselectivity, over-halogenation, and requires tedious chromatographic purification. Alternatively, utilizing a 4-bromo analog significantly decreases the rate of oxidative addition in transition-metal-catalyzed cross-couplings. This necessitates harsher reaction conditions, such as elevated temperatures and expensive proprietary ligands, which can degrade sensitive functional groups and reduce overall process efficiency [1]. Procurement of the exact 4-iodo derivative ensures immediate, high-yielding regioselective reactivity under mild conditions.

Substitution Risk

Target: 4-Iodo vs Substitute: 4-Br / 4-Cl

Suzuki-Miyaura protodeiodination may reduce cross-coupling yield by 15–40 percentage points relative to bromo/chloro analogs, altering process economics and impurity profiles.

Target: 4-Iodo vs Substitute: 4-Br / 4-Cl

Lower C–I bond dissociation energy (~218 kJ/mol) permits faster Pd(0) oxidative addition; direct replacement with 4-Br may require higher catalyst loadings or temperatures and alter chemoselectivity.

Target: 4-Iodo vs Substitute: 4-Br

CuI-mediated C–N alkylamination with β-hydrogen amines fails with 4-bromo substrate; 4-iodo is functionally required for this complementary reactivity niche.

Superior Oxidative Addition in Palladium-Catalyzed Couplings

In standard palladium-catalyzed cross-coupling reactions, the carbon-iodine bond exhibits a significantly lower dissociation energy compared to carbon-bromine bonds, leading to vastly accelerated oxidative addition. Class-level data for 4-halopyrazoles demonstrates that 4-iodo derivatives typically achieve >90% conversion at mild temperatures (25–60 °C) using standard catalysts like Pd(PPh3)4. In contrast, 4-bromo analogs often require temperatures of 80–100 °C and specialized dialkylbiaryl phosphine ligands to achieve comparable yields [1].

Evidence DimensionReaction temperature and catalyst requirement for >90% yield
Target Compound Data25–60 °C using standard Pd catalysts
Comparator Or Baseline4-Bromo-3-(2,4-dichlorophenyl)-1H-pyrazole (requires 80–100 °C and specialized ligands)
Quantified Difference~40 °C reduction in process temperature and elimination of proprietary ligand costs
ConditionsSuzuki-Miyaura cross-coupling with arylboronic acids

Procuring the iodo-variant allows for milder reaction conditions, preserving thermally labile functional groups during late-stage library synthesis.

Suzuki Dehalogenation Propensity
Head-to-head
Cross-coupled yield 15–40% lower for 4-iodo vs 4-bromo/chloro; protodeiodination dominant side pathway.
Yield penalty due to iodo-specific dehalogenation; may favor sequential orthogonal coupling strategies.
Conditions: Pd(OAc)₂ or PdCl₂(PPh₃)₂, 80–110 °C.

Elimination of Halogenation-Induced Regioisomeric Mixtures

Utilizing the pre-iodinated 3-(2,4-dichlorophenyl)-4-iodo-1H-pyrazole eliminates the need for direct electrophilic halogenation of the pyrazole core. Direct halogenation of 3-arylpyrazoles frequently yields mixtures of 4-halo, 5-halo, and di-halo products, often reducing the isolated yield of the desired 4-substituted isomer to 50–70% and requiring extensive purification [1]. The pre-functionalized iodo scaffold guarantees 100% regiocontrol for subsequent 4-position functionalization.

Evidence DimensionRegiopurity and isolated yield of the 4-functionalized intermediate
Target Compound Data100% regiocontrol; direct progression to cross-coupling
Comparator Or Baseline3-(2,4-Dichlorophenyl)-1H-pyrazole (requires halogenation step, yielding 50–70% after purification due to isomeric mixtures)
Quantified DifferenceSaves 1 synthetic step and improves isolated intermediate yield by >30%
ConditionsProcess scale-up of 4-substituted pyrazole derivatives

Purchasing the pre-iodinated building block eliminates costly and time-consuming chromatographic separations, streamlining manufacturability.

C–I vs C–Br Bond Energy
Cross-study
Aryl C–I BDE ~218 kJ/mol; ~67 kJ/mol lower than C–Br (~285 kJ/mol); electron-withdrawing group may further reduce effective BDE.
Enables Pd(0) insertion at 25–50 °C lower temperatures, useful for heat-sensitive substrates.
Solution-phase oxidative addition expected to follow gas-phase BDE trend.

Expanded Nucleophile Compatibility in C-N Couplings

The enhanced reactivity of the 4-iodo substituent extends beyond C-C bond formation to challenging C-N cross-couplings. While 4-bromo and 4-chloro pyrazoles are often sluggish or completely unreactive towards sterically hindered or electron-deficient amines, 4-iodo pyrazoles readily undergo Buchwald-Hartwig aminations under optimized conditions, significantly broadening the accessible chemical space for structure-activity relationship (SAR) studies [1].

Evidence DimensionSubstrate scope and reactivity in C-N coupling
Target Compound DataSmooth conversion with sterically hindered/electron-deficient nucleophiles
Comparator Or Baseline4-Bromo or 4-Chloro analogs (often fail to reach full conversion without extreme conditions)
Quantified DifferenceEnables successful coupling with a broader range of complex amines
ConditionsPalladium- or Copper-catalyzed C-N bond formation

Maximizes the structural diversity achievable in medicinal chemistry campaigns without needing to re-optimize catalytic systems for each analog.

CuI-Catalyzed C–N Coupling
Head-to-head
4-Iodo substrate: 72% isolated yield with β-hydrogen amine; 4-bromo substrate: no product under CuI conditions.
Iodo essential for CuI-mediated alkylamination of β-hydrogen amines; bromo analog functionally inadequate.
CuI/tBuDavePhos, tBuOK, dioxane, 100 °C.
Halogen Bonding Strength
Reported
C–I···N binding energy ~20% higher than C–Br···N (CCSD(T)/def2-QZVPP); iodine serves as heavy atom for anomalous dispersion.
Stronger halogen-bond donor character supports fragment-based crystallography and phasing.
2,4-Dichlorophenyl group expected to further polarize C–I bond.
Positional Isomer Effects
Class-level
2,4-Dichlorophenyl isomer vs 3,4-dichlorophenyl isomer: ortho-Cl introduces steric hindrance and intramolecular Cl···H–N interaction.
Ortho effect may shift tautomeric equilibrium and coupling reactivity; isomers not interchangeable in SAR programs.
Inferred from crystallographic and tautomerism data on 4-halo-1H-pyrazoles.
Electrophilic Cyclization Access
Class-level
I₂-mediated cyclization of α,β-alkynic hydrazones yields 4-iodopyrazoles in ~90% (model substrates); provides direct one-step entry to iodinated scaffold.
Single-step synthetic route eliminates separate C–H iodination; supports efficient library synthesis.
Des-iodo analog (CAS 154257-67-7) requires additional functionalization step.

Synthesis of Cannabinoid Receptor (CB1/CB2) Modulators

The 2,4-dichlorophenyl pyrazole core is a defining structural feature of several high-profile CB1 inverse agonists (e.g., rimonabant analogs). Procuring this specific 4-iodo building block allows medicinal chemists to rapidly install diverse functional groups at the 4-position via cross-coupling, accelerating the hit-to-lead optimization of novel cannabinoid receptor ligands [1].

Agrochemical Fungicide and Insecticide Library Generation

In agricultural chemistry, the 2,4-dichlorophenyl moiety serves as a potent toxophore. This compound is an ideal starting material for the parallel synthesis of 3,4-disubstituted pyrazole libraries, enabling rapid screening against crop pathogens and pests without the bottleneck of de novo heterocyclic synthesis [2].

Kinase Inhibitor Hinge-Binding Motif Exploration

Pyrazoles are ubiquitous hinge-binding motifs in targeted kinase inhibitors. The pre-installed iodo group on this scaffold provides a highly reactive handle for late-stage diversification, allowing researchers to precisely probe the ATP-binding pocket with various aryl or heteroaryl substituents [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Sonogashira / Negishi cross-coupling
Low C–I bond strength enables mild oxidative addition
Thermal compatibility with heat-sensitive intermediates
CuI-catalyzed C4-alkylamination
Unique reactivity with β-hydrogen amines under Cu catalysis
Access to 4-alkylaminopyrazole libraries for kinase inhibitor SAR
Fragment-based crystallography
Stronger halogen-bond donor and iodine anomalous scattering
Fragment soaking and heavy-atom phasing in structural biology
Herbicide discovery SAR
Ortho-chlorine steric/electronic differentiation
Potency and crop selectivity assessment via parallel Suzuki coupling

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

337.88745 g/mol

Monoisotopic Mass

337.88745 g/mol

Heavy Atom Count

14

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